2,3-Dimethyl-1,3-butadiene

Description

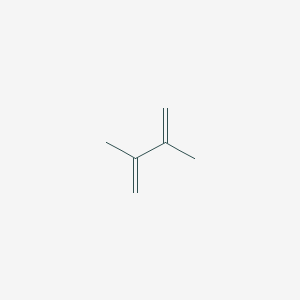

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylbuta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-5(2)6(3)4/h1,3H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJHPPZKZZWAKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25034-65-5 | |

| Record name | 1,3-Butadiene, 2,3-dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25034-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2022046 | |

| Record name | Dimethylbutadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] | |

| Record name | 2,3-Dimethyl-1,3-butadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9763 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

152.0 [mmHg] | |

| Record name | 2,3-Dimethyl-1,3-butadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9763 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

513-81-5 | |

| Record name | 2,3-Dimethyl-1,3-butadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=513-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethyl-1,3-butadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biisopropenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Butadiene, 2,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethylbutadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylbuta-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHYL-1,3-BUTADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61TUU25HCO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2,3-Dimethyl-1,3-Butadiene via Pinacol Dehydration: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,3-dimethyl-1,3-butadiene from the acid-catalyzed dehydration of pinacol (B44631). The document details the underlying reaction mechanism, explores various catalytic systems, and presents detailed experimental protocols. Quantitative data on reaction yields under different conditions are summarized for comparative analysis. Furthermore, this guide includes graphical representations of the reaction pathway and a general experimental workflow to aid in the practical application of this chemical transformation. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.

Introduction

This compound is a valuable conjugated diene utilized in a variety of organic syntheses, including the Diels-Alder reaction and polymer chemistry. A common and effective method for its preparation is the acid-catalyzed dehydration of pinacol (2,3-dimethyl-2,3-butanediol). This process, however, is often in competition with the pinacol rearrangement, which leads to the formation of pinacolone (B1678379) (3,3-dimethyl-2-butanone). The selectivity towards the desired diene is highly dependent on the reaction conditions, including the choice of catalyst, temperature, and reaction time.[1][2] This guide will delve into the critical aspects of this synthesis to enable researchers to optimize the production of this compound.

Reaction Mechanism

The acid-catalyzed dehydration of pinacol to this compound proceeds through a carbocation intermediate. The generally accepted mechanism is as follows:

-

Protonation of a Hydroxyl Group: The reaction is initiated by the protonation of one of the hydroxyl groups of pinacol by an acid catalyst, forming a good leaving group (water).[3][4][5]

-

Formation of a Tertiary Carbocation: The protonated hydroxyl group departs as a water molecule, generating a relatively stable tertiary carbocation.[1][4]

-

Elimination of a Proton: A proton is then abstracted from an adjacent methyl group, leading to the formation of a double bond and regenerating the acid catalyst. This step can lead to the formation of 2,3-dimethyl-3-buten-2-ol (B78889) as an intermediate.

-

Formation of the Conjugated Diene: Subsequent protonation of the remaining hydroxyl group in 2,3-dimethyl-3-buten-2-ol and elimination of another water molecule results in the formation of a conjugated system, yielding the final product, this compound.[2]

It is crucial to note that the intermediate tertiary carbocation can also undergo a 1,2-methyl shift, leading to the formation of the more stable acylium ion, which upon deprotonation yields the major byproduct, pinacolone.[1][4] The reaction conditions can be tuned to favor the elimination pathway over the rearrangement.

Catalytic Systems

A variety of catalysts can be employed for the dehydration of pinacol. The choice of catalyst significantly influences the yield and selectivity of the reaction.

Table 1: Comparison of Catalytic Systems for Pinacol Dehydration

| Catalyst | Typical Reaction Conditions | Yield of this compound (%) | Key Observations | Reference |

| Hydrobromic Acid (48%) | Heating a mixture of pinacol and a small amount of HBr, followed by distillation. | 55-60 | A convenient and commonly used method. Pinacolone is a significant byproduct. | [6] |

| Alumina (B75360) (Al₂O₃) | Vapor-phase dehydration over a heated alumina bed (420–470 °C) under reduced pressure. | 55-60 (from pinacol), 70-77 (from pinacolone) | Effective for converting both pinacol and pinacolone to the diene. | [6] |

| Sulfuric Acid (H₂SO₄) | Reaction conditions can be varied to favor either pinacolone or the diene.[7] Vigorous conditions favor the diene.[1] | Variable | The concentration of the acid is a critical factor in determining the product distribution.[2][7] | [1][2][7] |

| Iodine | Used as a catalyst for the dehydration. | Not specified in detail | Mentioned as one of the catalysts used. | [6] |

| Acid Potassium Sulfate | Used as a catalyst for the dehydration. | Not specified in detail | Mentioned as one of the catalysts used. | [6] |

| Aniline Hydrobromide | Used as a catalyst for the dehydration. | Not specified in detail | Mentioned as one of the catalysts used. | [6] |

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound using two common methods.

Method 1: Dehydration using Hydrobromic Acid

This protocol is adapted from Organic Syntheses.[6]

Materials:

-

Pinacol (anhydrous): 354 g (3 moles)

-

Hydrobromic acid (48%): 10 mL

-

Hydroquinone (B1673460): 0.5 g

-

Anhydrous calcium chloride: 15 g

-

Boiling chips

Equipment:

-

2-L round-bottomed flask

-

Packed fractionating column

-

Distillation apparatus

-

Separatory funnel

-

1-L flask

Procedure:

-

In a 2-L round-bottomed flask equipped with a packed fractionating column, combine 354 g of anhydrous pinacol and 10 mL of 48% hydrobromic acid. Add a few boiling chips.

-

Heat the flask gently. Collect the distillate that comes over below 95 °C. This process should take approximately 2 hours with a distillation rate of 20-30 drops per minute.

-

Transfer the collected distillate to a separatory funnel and wash it twice with 100-mL portions of water.

-

Separate the upper organic layer and add 0.5 g of hydroquinone as a polymerization inhibitor.

-

Dry the organic layer overnight with 15 g of anhydrous calcium chloride.

-

Set up a distillation apparatus with a 1-L flask and the same fractionating column. Fractionally distill the dried liquid.

-

Collect the fraction boiling at 69–70.5 °C. The expected yield of this compound is 135–147 g (55–60%).

-

A fraction boiling at 105–106 °C will be pinacolone, with an expected yield of 66–75 g (22–25%).

Method 2: Dehydration using Alumina

This protocol is also adapted from Organic Syntheses.[6]

Materials:

-

Pinacol (anhydrous) or Pinacolone: 100 g

-

Anhydrous calcium sulfate

Equipment:

-

Claisen flask

-

Pyrex tube (2.5 cm diameter, 75 cm long) packed with 8-mesh alumina

-

Tube furnace

-

Two receiving flasks

-

Ice bath and Dry Ice-methanol bath

-

Water pump

-

Widmer or other efficient fractionating column

Procedure:

-

Set up the apparatus with the Claisen flask connected to the packed Pyrex tube, which is placed in a tube furnace. Connect two receiving flasks in series to the outlet of the Pyrex tube. The first receiver is cooled in an ice bath, and the second is cooled in a Dry Ice-methanol bath. Connect the second receiver to a water pump.

-

Heat the Pyrex tube containing the alumina to 420–470 °C.

-

Place 100 g of anhydrous pinacol (or pinacolone) in the Claisen flask and distill it through the hot alumina tube under reduced pressure from a water pump. The distillation should take about 15 minutes.

-

After the distillation is complete, continue to draw air through the apparatus for another 15 minutes.

-

Discard the contents of the first receiver (water and resinous material).

-

Allow the product in the second receiver to melt. Two layers will form. Freeze the lower aqueous layer by cooling the receiver in the cooling bath and decant the upper organic layer (crude 2,3-dimethylbutadiene).

-

Dry the crude product over anhydrous calcium sulfate.

-

Fractionally distill the dried product using an efficient column and collect the fraction boiling at 67–70 °C. The expected yield from 100 g of pinacol is 55–60 g.

Visualizations

Reaction Pathway

Caption: Reaction pathway for the acid-catalyzed dehydration of pinacol.

Experimental Workflow

Caption: General experimental workflow for pinacol dehydration.

Conclusion

The synthesis of this compound from pinacol dehydration is a well-established and versatile reaction. The choice of an appropriate acid catalyst and careful control of reaction conditions are paramount to maximizing the yield of the desired diene and minimizing the formation of the rearranged pinacolone byproduct. Both the hydrobromic acid and alumina-catalyzed methods provide reliable routes to the target molecule, with the latter offering the advantage of converting the pinacolone byproduct into the desired diene. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for chemists in the design and execution of this important synthetic transformation.

References

Physical and chemical properties of 2,3-Dimethyl-1,3-butadiene

An In-depth Technical Guide to 2,3-Dimethyl-1,3-butadiene

Abstract

This compound, also known as biisopropenyl, is a conjugated diene with significant applications in polymer chemistry and organic synthesis.[1][2] Its unique structural characteristics, particularly the methyl groups on the C2 and C3 positions, influence its reactivity, making it a valuable monomer for synthetic rubber and a reactive diene in cycloaddition reactions.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its applications for researchers, scientists, and drug development professionals.

Physical and Spectroscopic Properties

This compound is a clear, colorless, and highly flammable liquid at room temperature.[2][4][5] It is miscible with organic solvents like chloroform (B151607) and immiscible with water.[2][4] Due to its propensity to polymerize, especially when heated or exposed to sunlight, it is often supplied with a stabilizer such as butylated hydroxytoluene (BHT).[4]

Table 1: Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₆H₁₀ | [1][4][6] |

| Molecular Weight | 82.14 g/mol | [1][6] |

| CAS Number | 513-81-5 | [1][4][7] |

| Appearance | Clear colorless liquid | [2][4] |

| Density | 0.726 g/mL at 25 °C | [2][4] |

| Melting Point | -76 °C | [2][4] |

| Boiling Point | 68-69 °C | [2][4] |

| Flash Point | -1 °C to -8 °F | [4][8] |

| Refractive Index (n²⁰/D) | 1.438 | [2][4] |

| Vapor Pressure | 152.0 mmHg | [1] |

| 269 mmHg at 37.7 °C | [4][9] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Features and Peaks | References |

| ¹H NMR | Spectra available for reference. | [1][10][11] |

| ¹³C NMR | Spectra available for reference. | [1][10] |

| IR Spectroscopy | Spectra available for reference. | [10] |

| Mass Spectrometry | Data available in the NIST WebBook. | [6][10] |

| Raman Spectroscopy | Spectra available for reference. | [10] |

Chemical Properties and Reactivity

As a conjugated diene, the chemistry of this compound is dominated by its participation in cycloaddition reactions, polymerization, and electrophilic additions.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings.[12][13] this compound is a particularly reactive diene in these [4+2] cycloaddition reactions.[3] The methyl groups at the C2 and C3 positions stabilize the required s-cis conformation, which enhances its reaction rate compared to unsubstituted 1,3-butadiene.[3][13] It readily reacts with various dienophiles, such as maleic anhydride (B1165640), to form cyclohexene (B86901) derivatives.[12][14]

Caption: Diels-Alder reaction of this compound with maleic anhydride.

Polymerization

This compound undergoes polymerization through various mechanisms, including radical and coordination polymerization, to form poly(this compound) (PDMB).[2][15][16] This polymer was historically significant as an early synthetic rubber.[16] The microstructure of the resulting polymer (e.g., cis-1,4, trans-1,4, or 1,2-addition) can be controlled by the choice of catalyst and reaction conditions.[16][17] For instance, rare-earth metal catalysts can produce PDMB with perfect cis-1,4 selectivity.[17] Radical polymerization, which can be challenging due to steric hindrance, has been successfully performed within the nanochannels of porous coordination polymers, which suppress termination reactions.[15][18]

Electrophilic Addition

Like other alkenes, this compound reacts with electrophiles such as hydrogen halides (e.g., HBr). The reaction proceeds via the formation of a carbocation intermediate. Due to the conjugated system, both 1,2- and 1,4-addition products can be formed, leading to a mixture of products.[19] The stability of the possible carbocation intermediates dictates the major and minor products of the reaction.[19]

Experimental Protocols

The following sections detail methodologies for the synthesis and key reactions of this compound.

Synthesis via Dehydration of Pinacol (B44631)

A common and convenient laboratory method for preparing this compound is the acid-catalyzed dehydration of pinacol (2,3-dimethylbutane-2,3-diol).[20][21] Various acidic catalysts can be employed, including hydrobromic acid.[20]

Protocol:

-

Preparation: A mixture of 354 g (3 moles) of pinacol and 10 mL of 48% hydrobromic acid is placed in a 2-liter round-bottomed flask fitted with a packed fractionating column.[20] A few boiling chips are added.

-

Distillation: The flask is heated slowly. The distillate is collected until the thermometer reading reaches 95 °C.[20] This process takes approximately 2 hours.

-

Workup: The collected distillate will consist of two layers. The upper, organic layer is separated and washed twice with 100-mL portions of water.[20]

-

Drying and Stabilization: 0.5 g of hydroquinone (B1673460) is added as a stabilizer, and the liquid is dried overnight with 15 g of anhydrous calcium chloride.[20]

-

Purification: The dried liquid is purified by fractional distillation. The fraction boiling between 69–70.5 °C is collected as the final product.[20] A competing side reaction is the pinacol rearrangement, which can form pinacolone.[21]

Caption: Workflow for the synthesis of this compound from pinacol.

Diels-Alder Reaction with Maleic Anhydride

This protocol describes the reaction of the synthesized diene with maleic anhydride to form the Diels-Alder adduct.[12]

Protocol:

-

Reaction Setup: Add 1.0 g of maleic anhydride to the previously synthesized this compound in a 125 mL Erlenmeyer flask.[12]

-

Initiation: Gently warm the reaction mixture with your hands. An exothermic reaction should commence, causing a rapid temperature increase.[12]

-

Reaction Control: Remove the heat source as soon as the reaction begins to prevent the diene from boiling off.[12]

-

Cooling and Isolation: Allow the mixture to cool to room temperature. The solid product, 4,5-dimethyl-cis-cyclohex-4-ene-1,2-dicarboxylic anhydride, will crystallize.[12]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent.[21]

Radical Polymerization in Coordination Nanochannels

This protocol provides a typical procedure for the radical polymerization of this compound (DMB) using a porous coordination polymer (PCP) as a host.[15]

Protocol:

-

Host Preparation: Dry 200 mg of the host PCP by evacuation (<0.1 kPa) at 135 °C for 8 hours in a Pyrex reaction tube.[15]

-

Monomer Loading: Immerse the dried PCP powder in a solution of 1 mL of purified DMB containing 4 mg of 2,2′-Azobis(isobutyronitrile) (AIBN) as an initiator.[15] Allow this to sit at room temperature for 30 minutes to introduce the monomer and initiator into the nanochannels.

-

Excess Monomer Removal: Remove the excess monomer external to the host crystals by evacuation (10 kPa) at room temperature for 30 minutes.[15]

-

Polymerization: Fill the reaction tube with nitrogen and heat it to 60 °C for 48 hours to initiate polymerization.[15]

-

Polymer Isolation: Wash the resulting composite with methanol. To isolate the polymer, vigorously stir the composite for two days in a mixture of hexane (B92381) (100 mL) and a 0.05 M aqueous solution of sodium ethylenediaminetetraacetate (B1237979) (Na-EDTA) (100 mL) to decompose the PCP host.[15]

-

Final Product: Separate the organic layer and evaporate the solvent to obtain the final poly(this compound) product.[15]

Applications

The primary applications of this compound are rooted in its reactivity as a diene.

-

Polymer Science: It serves as a monomer for the creation of synthetic rubbers and specialty polymers like plastic-rubber diblock copolymers.[2][16][17]

-

Organic Synthesis: It is a valuable reagent in Diels-Alder reactions for the construction of complex cyclic and polycyclic molecules.[12]

-

Analytical Chemistry: It has been used as a scavenging agent to efficiently remove N-ethylmaleimide from aqueous solutions in biochemical assays.[14]

Safety Information

This compound is a highly flammable liquid and vapor (GHS Hazard H225).[1][5][8] It should be kept away from heat, sparks, open flames, and hot surfaces.[5] Vapors may form an explosive mixture with air.[5] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical. It should be stored in a cool, well-ventilated place, typically at refrigerator temperatures (2-8°C), and in a tightly closed container.[4][8]

References

- 1. This compound | C6H10 | CID 10566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 513-81-5 [chemicalbook.com]

- 3. Dimethylbutadiene - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. dept.harpercollege.edu [dept.harpercollege.edu]

- 6. 1,3-Butadiene, 2,3-dimethyl- [webbook.nist.gov]

- 7. This compound, 98%, stabilized with BHT 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. This compound | 513-81-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. This compound CAS#: 513-81-5 [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound(513-81-5) 1H NMR spectrum [chemicalbook.com]

- 12. atc.io [atc.io]

- 13. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. tandfonline.com [tandfonline.com]

- 17. Plastic–rubber diblock copolymers obtained from copolymerization of dimethyl-1,3-butadiene and butadiene using rare-earth metal catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Radical polymerization of this compound in coordination nanochannels - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. chegg.com [chegg.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. This compound (CAS 513-81-5) [benchchem.com]

An In-depth Technical Guide to 2,3-Dimethyl-1,3-butadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-dimethyl-1,3-butadiene, a versatile conjugated diene. The document details its chemical and physical properties, provides established experimental protocols for its synthesis and key reactions, and visualizes a fundamental synthetic pathway.

Core Concepts

IUPAC Name: 2,3-dimethylbuta-1,3-diene[1][2][3]

Synonyms: Diisopropenyl, Biisopropenyl[2][4]

Chemical Structure: this compound is an organic compound with the chemical formula C6H10.[1][2][5] Its structure consists of a four-carbon butadiene backbone with two methyl group substituents at the second and third carbon positions. This diene is notable for its role in the history of synthetic rubber and its current use as a specialty reagent in organic synthesis.[2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 82.14 g/mol [5] |

| Melting Point | -76 °C[5] |

| Boiling Point | 68-69 °C[5] |

| Density | 0.726 g/mL at 25 °C[6] |

| Refractive Index (n20/D) | 1.438[6] |

| Flash Point | -22 °C[7] |

| Water Solubility | Immiscible[6][7] |

| Solubility in Organic Solvents | Soluble[7] |

Experimental Protocols

Synthesis of this compound via Dehydration of Pinacol (B44631)

A common and established laboratory-scale synthesis of this compound involves the acid-catalyzed dehydration of pinacol (2,3-dimethyl-2,3-butanediol).[3][8]

Materials:

-

Pinacol (anhydrous)

-

48% Hydrobromic acid

-

Boiling chips

-

Anhydrous calcium chloride

-

2-L round-bottom flask

-

Packed fractionating column

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

In a 2-L round-bottom flask equipped with a packed fractionating column, combine 354 g (3 moles) of anhydrous pinacol and 10 mL of 48% hydrobromic acid.[8]

-

Add a few boiling chips to the mixture.[8]

-

Heat the flask gently.[8]

-

Collect the distillate until the temperature of the vapor reaches 95 °C. This process typically takes about 2 hours, with a distillation rate of approximately 20-30 drops per minute.[8]

-

Transfer the collected distillate to a separatory funnel. The distillate will consist of two layers.

-

Separate and discard the lower aqueous layer.

-

Wash the upper organic layer twice with 100-mL portions of water.[8]

-

To the washed organic layer, add 0.5 g of hydroquinone to inhibit polymerization.[8]

-

Dry the product overnight using 15 g of anhydrous calcium chloride.[8]

-

Fractionally distill the dried product. Collect the fraction that boils between 69–70.5 °C. The expected yield is 135–147 g (55–60%).[8]

Diels-Alder Reaction with Maleic Anhydride (B1165640)

This compound readily undergoes Diels-Alder reactions.[2] The following protocol outlines its reaction with maleic anhydride.

Materials:

-

This compound (synthesized as per the above protocol)

-

Maleic anhydride

-

Hexanes

-

125 mL Erlenmeyer flask

-

Gravity filtration setup

-

Vacuum filtration setup

-

Ice bath

Procedure:

-

In a 125 mL Erlenmeyer flask, add 1.0 g of maleic anhydride to the previously synthesized this compound.[9]

-

Warm the flask with your hands to initiate the reaction. An exothermic reaction should commence, causing a rapid temperature increase.[9]

-

Once the reaction begins, remove your hands to prevent the diene from boiling off.[9]

-

After the reaction mixture has cooled, add 15 mL of hexanes.[9]

-

Gently warm the mixture in a hot water bath and stir until the solid is dissolved as much as possible.[9]

-

Perform a gravity filtration of the warm solution to remove any unreacted maleic anhydride.[9]

-

Cool the filtrate in an ice bath for 15 minutes to induce crystallization of the product.[9]

-

Isolate the resulting crystals by vacuum filtration, washing them with a small amount of ice-cold hexanes.[9]

Visualized Experimental Workflow

The synthesis of this compound from pinacol is a multi-step process involving reaction, separation, and purification. The following diagram illustrates the logical flow of this experimental procedure.

Caption: Synthesis of this compound from Pinacol.

References

- 1. This compound | C6H10 | CID 10566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dimethylbutadiene - Wikipedia [en.wikipedia.org]

- 3. This compound (CAS 513-81-5) [benchchem.com]

- 4. This compound [drugfuture.com]

- 5. CAS 513-81-5 | this compound [finechemical.net]

- 6. This compound | 513-81-5 [chemicalbook.com]

- 7. This compound - Career Henan Chemical Co. [coreychem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. atc.io [atc.io]

An In-depth Technical Guide to 2,3-Dimethyl-1,3-butadiene

CAS Number: 513-81-5[1][2][3][4][5]

This guide provides comprehensive technical information about 2,3-Dimethyl-1,3-butadiene, tailored for researchers, scientists, and professionals in drug development. It covers the compound's properties, synthesis, key reactions, and safety protocols.

Physicochemical and Spectroscopic Data

This compound, also known as biisopropenyl, is a colorless liquid.[1][4] It is a conjugated diene that is valuable in organic synthesis and polymer science.[6][7]

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C6H10 | [1][2][5] |

| Molar Mass | 82.14 g/mol | [1][3][5] |

| Density | 0.7267 g/mL at 20°C | [5] |

| Melting Point | -76 °C | [1][4][5] |

| Boiling Point | 68-69 °C | [1][4] |

| Flash Point | -1 °C | [1] |

| Refractive Index (n²⁰/D) | 1.438 | [4] |

| Vapor Pressure | 152 mmHg at 20°C | [2] |

| Water Solubility | Immiscible | [4][5] |

| Solubility | Soluble in organic solvents like chloroform. | [4][5] |

Table 2: Spectroscopic Data

| Technique | Key Peaks/Signals | Reference |

| ¹H NMR | Signals corresponding to the vinyl and methyl protons. | [8][9][10] |

| ¹³C NMR | Signals for the sp² and sp³ hybridized carbon atoms. | [10] |

| IR Spectroscopy | Peaks characteristic of C=C and C-H bonds. | [2] |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern. | [2][11] |

Experimental Protocols

Detailed methodologies for the synthesis and a key reaction of this compound are provided below.

2.1. Synthesis of this compound via Dehydration of Pinacol (B44631)

This compound is commonly prepared in the laboratory through the acid-catalyzed dehydration of pinacol (2,3-dimethylbutane-2,3-diol).[1][6][12]

-

Materials:

-

Pinacol (anhydrous), 354 g (3 moles)[13]

-

48% Hydrobromic acid, 10 mL[13]

-

Boiling chips

-

Hydroquinone (B1673460) (for stabilization)

-

Anhydrous calcium chloride (for drying)

-

2-L round-bottomed flask

-

Packed fractionating column

-

Distillation apparatus

-

Separatory funnel

-

-

Procedure:

-

Place 354 g of pinacol and 10 mL of 48% hydrobromic acid into a 2-L round-bottomed flask equipped with a fractionating column.[13]

-

Add a few boiling chips and heat the flask slowly.[13]

-

Collect the distillate that comes over up to 95°C. This process takes approximately 2 hours.[12][13]

-

The distillate will consist of two layers. Transfer it to a separatory funnel and remove the lower aqueous layer.[12]

-

Wash the organic layer twice with 100-mL portions of water.[13]

-

Add 0.5 g of hydroquinone to the organic layer to act as a stabilizer and dry it overnight with 15 g of anhydrous calcium chloride.[13]

-

Perform a final fractional distillation, collecting the product that boils in the range of 69–70.5°C. The expected yield is 55-60%.[13]

-

2.2. Diels-Alder Reaction with Maleic Anhydride (B1165640)

This compound readily undergoes Diels-Alder reactions.[1][4] This protocol describes its reaction with maleic anhydride to form 4,5-dimethyl-cis-cyclohex-4-ene-1,2-dicarboxylic anhydride.[12]

-

Materials:

-

This compound (synthesized from Protocol 2.1)

-

Maleic anhydride, 1.0 g

-

Hexanes

-

125-mL Erlenmeyer flask

-

Hot water bath

-

Ice bath

-

Vacuum filtration apparatus

-

-

Procedure:

-

Add 1.0 g of maleic anhydride to the flask containing the purified this compound.[12]

-

Warm the mixture with your hands. An exothermic reaction should commence, causing the temperature to rise.[12]

-

Once the reaction begins, remove the heat source to prevent the diene from boiling off.[12]

-

After the reaction mixture has cooled, add 15 mL of hexanes and warm it in a hot water bath to dissolve the product.[12]

-

Allow the solution to stand undisturbed for one minute, then perform a gravity filtration to remove any unreacted maleic anhydride.[12]

-

Cool the filtrate in an ice bath for 15 minutes to induce crystallization of the product.[12]

-

Isolate the crystals by vacuum filtration, washing them with a small amount of ice-cold hexanes.[12]

-

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis and reactivity of this compound.

Caption: Acid-catalyzed dehydration of pinacol to form this compound.

Caption: Diels-Alder reaction of this compound with maleic anhydride.

Caption: Experimental workflow for synthesis and subsequent Diels-Alder reaction.

Safety and Handling

This compound is a highly flammable liquid and vapor.[2][14] It may cause irritation and can be harmful if ingested.[2]

Table 3: GHS Hazard Information

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids (Category 2) | 🔥 | Danger | H225: Highly flammable liquid and vapor. |

-

Handling: Use in a well-ventilated area with non-sparking tools.[14][15] Wear suitable protective clothing, including safety goggles and gloves.[14][15] Ground and bond containers and receiving equipment to prevent static discharge.

-

Storage: Store in a cool, well-ventilated place away from heat, sparks, and open flames.[14][16][17] Keep the container tightly closed.[16] The recommended storage temperature is 2-8 °C.[16]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[17]

This compound is used in the manufacturing of synthetic rubber and other polymers.[5][7] It is also a valuable reagent in organic synthesis, particularly in cycloaddition reactions.[6]

References

- 1. Dimethylbutadiene - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H10 | CID 10566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3-ジメチル-1,3-ブタジエン 98%, contains 100 ppm BHT as stabilizer | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 513-81-5 [chemicalbook.com]

- 5. This compound - Career Henan Chemical Co. [coreychem.com]

- 6. This compound (CAS 513-81-5) [benchchem.com]

- 7. This compound [drugfuture.com]

- 8. This compound - SpectraBase [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound(513-81-5) 1H NMR spectrum [chemicalbook.com]

- 11. 1,3-Butadiene, 2,3-dimethyl- [webbook.nist.gov]

- 12. atc.io [atc.io]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. chemicalbook.com [chemicalbook.com]

- 15. echemi.com [echemi.com]

- 16. dept.harpercollege.edu [dept.harpercollege.edu]

- 17. fishersci.com [fishersci.com]

Spectroscopic Profile of 2,3-Dimethyl-1,3-butadiene: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Dimethyl-1,3-butadiene, a key conjugated diene in organic synthesis and polymer science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Due to the molecule's symmetry, the ¹H NMR spectrum of this compound is characterized by its simplicity, displaying two distinct singlets.[1]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~4.9 | Singlet | =CH₂ |

| ~1.9 | Singlet | -CH₃ |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum is also simplified by the molecule's symmetry, showing three distinct signals corresponding to the methyl, methylene, and quaternary carbons.[1]

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~144 | Singlet | =C(CH₃)- |

| ~113 | Triplet | =CH₂ |

| ~20 | Quartet | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic vibrational modes for its alkene and methyl functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3090 | =C-H stretch |

| ~2980 | C-H stretch (methyl) |

| ~1640 | C=C stretch |

| ~1440 | C-H bend (methyl) |

| ~896 | =CH₂ out-of-plane bend |

Mass Spectrometry (MS)

The mass spectrum of this compound confirms its molecular weight and provides a characteristic fragmentation pattern. The molecular ion peak is observed at an m/z of 82.[2] The base peak, representing the most abundant fragment, is found at m/z 67.[2]

| m/z | Relative Intensity (%) |

| 82 | 66.32 |

| 67 | 99.99 |

| 54 | 30.61 |

| 41 | 63.77 |

| 39 | 89.82 |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to calibrate the chemical shift scale to 0 ppm.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is set to the appropriate frequency to observe proton nuclei. For ¹³C NMR, the frequency is changed to observe carbon-13 nuclei. The sample is subjected to a strong magnetic field and radiofrequency pulses.

-

Data Processing: The resulting free induction decay (FID) signal is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and integrated to obtain the final data.

Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of neat (undiluted) this compound liquid is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. The plates are pressed together to create a thin film.

-

Data Acquisition: The salt plates are mounted in the sample holder of an FTIR spectrometer. A beam of infrared radiation is passed through the sample.

-

Data Processing: The detector measures the amount of radiation that passes through the sample at each wavenumber. The resulting interferogram is converted to a spectrum via a Fourier transform, which is then plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and then ionized, commonly using electron impact (EI). This process involves bombarding the molecules with a high-energy electron beam, causing them to lose an electron and form a molecular ion.

-

Mass Analysis: The resulting ions are accelerated and passed through a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.

Caption: Logical workflow for spectroscopic analysis.

References

The Genesis of a Synthetic Building Block: A Technical History of 2,3-Dimethyl-1,3-butadiene

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and historical significance of 2,3-dimethyl-1,3-butadiene, a key monomer in the advent of synthetic rubber.

This technical guide delves into the pivotal moments and scientific underpinnings that mark the history of this compound. From its initial synthesis to its critical role in the development of early synthetic polymers, this document provides a comprehensive overview for the modern researcher. Detailed experimental protocols, quantitative data, and process visualizations are presented to offer a practical and thorough understanding of this foundational molecule in synthetic organic chemistry.

Discovery and Early Synthesis

The journey of this compound is intrinsically linked to the quest for synthetic alternatives to natural rubber. Its most convenient and historically significant laboratory synthesis involves the acid-catalyzed dehydration of pinacol (B44631) (2,3-dimethyl-2,3-butanediol).[1][2][3] This reaction, however, is often in competition with the pinacol rearrangement, which yields pinacolone.[3] The choice of catalyst and reaction conditions is therefore crucial in directing the outcome towards the desired diene.[3]

A variety of catalysts have been employed for this dehydration, including hydrobromic acid, sulfuric acid, and alumina (B75360) at high temperatures.[1] The synthesis from pinacol remains a common method for laboratory-scale preparations.[1][3]

In 1901, the Russian chemist Ivan Kondakov discovered that heating this compound with potash resulted in a rubber-like substance.[4] This marked a significant step towards the creation of synthetic rubber. Later, in 1909, a team at Bayer led by the German chemist Fritz Hofmann successfully polymerized this compound, which they referred to as methyl isoprene, to create the first synthetic rubber.[2][5]

The Era of Methyl Rubber

The onset of World War I created a pressing need for a substitute for natural rubber, as Germany faced a blockade that cut off its supply.[6][7] This geopolitical pressure spurred the large-scale production of "methyl rubber" based on the polymerization of this compound.[6][7][8] By the end of the war, Germany was producing a significant quantity of this synthetic alternative.[7] However, methyl rubber was considered an inferior and more expensive substitute for natural rubber, and its production was largely abandoned after the war.[4][6] Despite its shortcomings, the development of methyl rubber was a landmark achievement in polymer science and laid the groundwork for future advancements in synthetic rubber technology.[5]

Quantitative Data

The physical and chemical properties of this compound are well-documented. A summary of key quantitative data is presented in the table below.

| Property | Value | Reference |

| Molar Mass | 82.146 g·mol−1 | [2] |

| Density | 0.7222 g/cm³ | [2] |

| Melting Point | -76 °C (-105 °F; 197 K) | [2] |

| Boiling Point | 69 °C (156 °F; 342 K) | [2] |

| Vapor Pressure | 269 mm Hg (at 37.7 °C) | [2] |

| Flash Point | -1 °C (30 °F; 272 K) | [2] |

Experimental Protocols

The following section provides detailed methodologies for key experiments related to the synthesis of this compound.

Synthesis of this compound from Pinacol via Acid-Catalyzed Dehydration

This procedure is adapted from the established method of dehydrating pinacol using a catalytic amount of acid.[1][9]

Materials:

-

Pinacol (2,3-dimethyl-2,3-butanediol), anhydrous

-

Hydrobromic acid (48%) or Sulfuric acid (concentrated)

-

Boiling chips

-

Anhydrous calcium chloride or magnesium sulfate

-

Hydroquinone (B1673460) (inhibitor)

Equipment:

-

Round-bottom flask (e.g., 2 L)

-

Fractionating column

-

Distillation apparatus

-

Separatory funnel

-

Erlenmeyer flask

Procedure:

-

In a round-bottom flask, combine 3 moles of anhydrous pinacol with a small amount of acid catalyst (e.g., 10 ml of 48% hydrobromic acid).[1] Add a few boiling chips.

-

Set up the flask for fractional distillation.

-

Gently heat the mixture. The dehydration reaction will commence, and the this compound product will begin to distill along with water.

-

Collect the distillate until the temperature at the head of the column reaches approximately 95°C.[1]

-

Transfer the collected distillate to a separatory funnel. Two layers will be present: an upper organic layer (the product) and a lower aqueous layer.

-

Separate the layers and wash the organic layer twice with water.

-

Add a small amount of hydroquinone to inhibit polymerization.

-

Dry the organic layer over a suitable drying agent like anhydrous calcium chloride.

-

Perform a final fractional distillation, collecting the fraction that boils between 69-71°C. This is the purified this compound.

Visualizations

The following diagrams illustrate key pathways and historical timelines discussed in this guide.

Caption: Synthesis pathway of this compound from pinacol.

Caption: Key milestones in the history of methyl rubber.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Dimethylbutadiene - Wikipedia [en.wikipedia.org]

- 3. This compound (CAS 513-81-5) [benchchem.com]

- 4. Rubber - Synthetic, Production, Uses | Britannica [britannica.com]

- 5. google.com [google.com]

- 6. acs.org [acs.org]

- 7. encyclopedia.com [encyclopedia.com]

- 8. merriam-webster.com [merriam-webster.com]

- 9. atc.io [atc.io]

Commercial Availability and Technical Guide for 2,3-Dimethyl-1,3-butadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, key properties, and common synthetic applications of 2,3-Dimethyl-1,3-butadiene. The information is intended to assist researchers, scientists, and professionals in drug development in sourcing and utilizing this versatile conjugated diene in their work.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to different scales of research and production. The compound is typically offered in purities of 98% or higher and is often stabilized with antioxidants such as butylated hydroxytoluene (BHT) to prevent polymerization during storage.

A summary of prominent suppliers and their typical product specifications is provided below. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

| Supplier | Purity/Grade | Available Quantities | Stabilizer |

| Sigma-Aldrich (Merck) | 98% | 10g, 100g | 100 ppm BHT |

| Fisher Scientific | 98% | 5g, 10g, 100g | 100 ppm BHT |

| TCI Chemicals | >98.0% (GC) | 10mL, 25mL, 500mL | BHT |

| Santa Cruz Biotechnology | Not specified | Inquire | Not specified |

| ChemicalBook | 98%, 99% | g to kg scale | Not specified |

| Benchchem | High-purity | Inquire | Not specified |

| Smolecule | Not specified | Inquire | Not specified |

Physicochemical Properties

A compilation of key physical and chemical properties of this compound is presented in the table below. This data is essential for designing experiments and ensuring safe handling.

| Property | Value |

| CAS Number | 513-81-5[1][2] |

| Molecular Formula | C₆H₁₀[1] |

| Molecular Weight | 82.14 g/mol [1][2] |

| Appearance | Clear, colorless liquid[3] |

| Melting Point | -76 °C (lit.)[3] |

| Boiling Point | 68-69 °C (lit.)[3] |

| Density | 0.726 g/mL at 25 °C (lit.)[3] |

| Refractive Index (n20/D) | 1.438 (lit.)[3] |

| Vapor Pressure | 269 mmHg (37.7 °C) |

| Storage Temperature | 2-8°C |

Experimental Protocols

This compound is a valuable reagent in organic synthesis, primarily utilized in cycloaddition and polymerization reactions. Detailed experimental protocols for some of its key applications are provided below.

Diels-Alder Reaction with Maleic Anhydride (B1165640)

The [4+2] cycloaddition reaction, commonly known as the Diels-Alder reaction, is a powerful method for the formation of six-membered rings. This compound serves as an electron-rich diene that readily reacts with electron-poor dienophiles.

Reaction: this compound + Maleic Anhydride → 4,5-Dimethyl-cis-cyclohex-4-ene-1,2-dicarboxylic anhydride

Materials:

-

This compound

-

Maleic anhydride

-

Hexanes

-

Magnesium sulfate (B86663) (MgSO₄)

-

Erlenmeyer flasks (125 mL and 25 mL)

-

Separatory funnel

-

Distillation apparatus

-

Gravity and vacuum filtration setups

-

Hot water bath

-

Ice bath

Procedure:

-

Preparation of this compound (if not commercially sourced): The diene can be synthesized by the dehydration of 2,3-dimethylbutane-2,3-diol (pinacol) using an acid catalyst like HBr. The crude product is purified by distillation.

-

Reaction Setup: In a 125 mL Erlenmeyer flask, combine 1.0 g of maleic anhydride with the purified this compound.

-

Reaction Initiation: Gently warm the flask with your hands. An exothermic reaction should commence, causing a rapid increase in temperature.

-

Work-up:

-

Once the reaction mixture has cooled, add 15 mL of hexanes.

-

Warm the mixture in a hot water bath to dissolve the product, leaving behind any unreacted maleic anhydride.

-

Perform a hot gravity filtration to separate the dissolved product from insoluble residues.

-

Cool the filtrate in an ice bath for 15 minutes to induce crystallization of the Diels-Alder adduct.

-

-

Product Isolation: Collect the resulting crystals by vacuum filtration, washing them with a small amount of ice-cold hexanes. The product can then be dried and characterized.[3]

Radical Polymerization

This compound can undergo radical polymerization to form poly(this compound). The following protocol describes a method for polymerization within coordination nanochannels, which can control the polymer's microstructure.

Materials:

-

This compound (DMB), purified by vacuum distillation

-

2,2′-Azobis(isobutyronitrile) (AIBN), recrystallized from methanol

-

Porous Coordination Polymer (PCP) host

-

Methanol (MeOH)

-

0.05 M aqueous solution of sodium ethylenediaminetetraacetate (B1237979) (Na-EDTA)

-

Pyrex reaction tube

Procedure:

-

Host Activation: Dry 200 mg of the PCP host by evacuation (<0.1 kPa) at 135 °C for 8 hours in a Pyrex reaction tube.

-

Monomer and Initiator Loading: Immerse the dried PCP powder in a solution of 1 mL of DMB containing 4 mg of AIBN at room temperature for 30 minutes. This allows the monomer and initiator to be introduced into the nanochannels of the PCP.

-

Removal of Excess Monomer: Remove the excess monomer external to the host crystals by evacuation (10 kPa) at room temperature for 30 minutes.

-

Polymerization: Fill the reaction tube with nitrogen and heat it to 60 °C for 48 hours to initiate polymerization.

-

Polymer Isolation:

-

Wash the resulting composite with methanol.

-

Stir the composite vigorously for two days in a mixture of 100 mL of hexane and 100 mL of 0.05 M aqueous Na-EDTA solution to decompose the PCP host.

-

Separate the organic layer and evaporate the solvent to obtain the poly(this compound).[4]

-

Reaction Pathways and Experimental Workflows

Visual representations of the key reaction pathways and experimental workflows involving this compound are provided below using the DOT language for Graphviz.

Synthesis of this compound from Pinacol

Caption: Synthesis of this compound from Pinacol.

Diels-Alder Reaction Experimental Workflow

Caption: Experimental workflow for the Diels-Alder reaction.

Radical Polymerization Experimental Workflow

Caption: Experimental workflow for radical polymerization.

References

2,3-Dimethyl-1,3-butadiene molecular weight and formula

An In-depth Technical Guide to 2,3-Dimethyl-1,3-butadiene

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the core physicochemical properties and key experimental protocols related to this compound (DMBD).

Core Properties and Data

This compound, also known as biisopropenyl, is a conjugated diene with the chemical formula C₆H₁₀.[1][2][3] It is a colorless liquid at room temperature and serves as a valuable reagent in organic synthesis, particularly in the formation of cyclic compounds and polymers.[2][4] Its significance was established early in the history of synthetic rubber, where it was polymerized to create methyl rubber.

Physicochemical Data

The fundamental properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₆H₁₀[1][2][3][5][6] |

| Molecular Weight | 82.14 g/mol [1][2][7] |

| IUPAC Name | 2,3-dimethylbuta-1,3-diene[1] |

| CAS Number | 513-81-5[1][3][5] |

| Appearance | Clear, colorless liquid[2][4] |

| Density | 0.726 g/mL at 25 °C[4][7] |

| Boiling Point | 68-69 °C[4][7] |

| Melting Point | -76 °C[4][7] |

| Refractive Index (n²⁰/D) | 1.438[4][7] |

| Solubility | Immiscible with water; Miscible with chloroform.[2][4] |

Key Reactions and Experimental Protocols

This compound is a versatile diene, primarily utilized in cycloaddition and polymerization reactions.[4] Its electron-donating methyl groups enhance its reactivity in Diels-Alder reactions compared to unsubstituted 1,3-butadiene.

Synthesis via Pinacol (B44631) Dehydration

A common and established method for preparing this compound is the acid-catalyzed dehydration of pinacol (2,3-dimethyl-2,3-butanediol).[1]

Reaction: (CH₃)₂C(OH)C(OH)(CH₃)₂ → CH₂=C(CH₃)C(CH₃)=CH₂ + 2H₂O

Detailed Experimental Protocol: [1]

-

Apparatus Setup: Assemble a 2-liter round-bottomed flask with a packed fractionating column suitable for distillation.

-

Reagents: Place 354 g (3 moles) of anhydrous pinacol and 10 mL of 48% hydrobromic acid into the flask. Add a few boiling chips.

-

Distillation: Heat the flask slowly. Collect the distillate that comes over up to a temperature of 95°C. This process typically takes about 2 hours. The distillate will consist of two phases.

-

Workup: Separate the upper, organic layer. Wash this layer twice with 100-mL portions of water.

-

Stabilization and Drying: Add 0.5 g of hydroquinone (B1673460) to the organic layer to inhibit polymerization and dry it overnight using 15 g of anhydrous calcium chloride.

-

Final Purification: Fractionally distill the dried liquid. Collect the fraction boiling between 67–70°C. The expected yield is between 55–60 g.[1]

Diels-Alder Cycloaddition with Maleic Anhydride (B1165640)

The reaction between this compound and a dienophile like maleic anhydride is a classic example of a [4+2] cycloaddition to form a cyclohexene (B86901) derivative.[4]

Reaction: C₆H₁₀ + C₄H₂O₃ → C₁₀H₁₂O₃ (4,5-Dimethyl-cis-cyclohex-4-ene-1,2-dicarboxylic anhydride)

Detailed Experimental Protocol: [4]

-

Reaction Setup: In a 125 mL Erlenmeyer flask, add 1.0 g of maleic anhydride to the freshly prepared this compound from the synthesis step.

-

Initiation: Gently warm the flask with your hands. An exothermic reaction should commence, leading to a rapid increase in temperature.

-

Crystallization and Isolation: Once the reaction mixture cools, add 15 mL of hexanes. Warm the mixture in a hot water bath to dissolve the product.

-

Filtration: Allow the solution to stand undisturbed for one minute, then perform a gravity filtration of the warm solution into a clean 25-mL Erlenmeyer flask to remove any insoluble impurities.

-

Recrystallization: Cool the filtrate in an ice bath for 15 minutes to induce crystallization.

-

Product Collection: Isolate the resulting crystals by vacuum filtration, washing them with a small amount (approx. 2 mL) of ice-cold hexanes.

-

Drying and Analysis: Allow the crystals to air dry completely before obtaining the final weight and characterizing the product (e.g., via melting point and spectroscopy).

Visualization of Synthesis Workflow

The following diagram illustrates the key stages involved in the laboratory synthesis of this compound from pinacol.

Caption: Workflow for the Synthesis of this compound.

References

Health and safety information for 2,3-Dimethyl-1,3-butadiene

An In-depth Technical Guide to the Health and Safety of 2,3-Dimethyl-1,3-butadiene

This guide provides comprehensive health and safety information for this compound, intended for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets and chemical databases.

Chemical and Physical Properties

This compound is a colorless liquid.[1] It is a conjugated diene that is highly reactive and plays a role in the history of synthetic rubber.[2]

| Property | Value | Source |

| Molecular Formula | C₆H₁₀ | [2] |

| Molar Mass | 82.146 g·mol⁻¹ | [3] |

| Appearance | Colorless liquid | [1] |

| Melting Point | -76 °C | [1] |

| Boiling Point | 68-69 °C | [1] |

| Density | 0.726 g/mL at 25 °C | [1] |

| Flash Point | -1 °C to -22 °C | [1][2] |

| Vapor Pressure | 269 mmHg (37.7 °C) | [4] |

| Solubility | Insoluble in water, soluble in organic solvents like chloroform. | [1][5] |

| Refractive Index | n20/D 1.438 | [1] |

Hazard Identification and Classification

This compound is classified as a highly flammable liquid and is toxic to aquatic life with long-lasting effects.[6]

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor.[6][7] |

| Short-term (acute) aquatic hazard | 2 | H411: Toxic to aquatic life with long lasting effects.[6] |

| Long-term (chronic) aquatic hazard | 2 | H411: Toxic to aquatic life with long lasting effects.[6] |

NFPA 704 Rating

The National Fire Protection Association (NFPA) 704 diamond provides a quick overview of the hazards of a chemical.

NFPA 704 Diamond for this compound [7]

Toxicology and Health Effects

While the chemical, physical, and toxicological properties have not been thoroughly investigated, exposure may cause irritation.[8]

| Exposure Route | Potential Health Effects | First Aid Measures |

| Inhalation | May cause respiratory tract irritation.[8] | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[8] |

| Skin Contact | May cause skin irritation.[8] | Take off immediately all contaminated clothing. Rinse skin with water/shower.[6] |

| Eye Contact | May cause eye irritation.[8] | Rinse out with plenty of water. Remove contact lenses.[6] |

| Ingestion | May be harmful if swallowed.[8] | Make victim drink water (two glasses at most). Consult a doctor if feeling unwell.[6] |

Safe Handling and Storage

Proper handling and storage procedures are critical to ensure safety in a laboratory setting.

Handling

-

Work in a well-ventilated area.[7]

-

Wear appropriate personal protective equipment (PPE).[7]

-

Keep away from heat, sparks, open flames, and hot surfaces.[6]

-

Use only non-sparking tools.[7]

-

Take precautionary measures against static discharge.[6]

-

Ground and bond container and receiving equipment.[7]

Storage

-

Store in a cool, dry, and well-ventilated place.[7]

-

Keep the container tightly closed.[6]

-

Keep away from heat and sources of ignition.[6]

-

Storage class: Flammable liquids (Class 3).[6]

The following workflow illustrates the general procedure for handling this chemical in a laboratory setting.

General laboratory workflow for handling this compound.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound.

| PPE Type | Specifications |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[7] |

| Skin Protection | Wear flame retardant antistatic protective clothing. Handle with chemical-resistant gloves.[6][7] |

| Respiratory Protection | Required when vapors/aerosols are generated. A full-face respirator with a filter type ABEK is recommended.[6][9] |

Emergency Procedures

Accidental Release Measures

In case of a spill or leak, follow these procedures:

-

Evacuate Personnel: Remove all non-essential personnel from the area.[7]

-

Remove Ignition Sources: Eliminate all sources of ignition.[7]

-

Ventilate the Area: Ensure adequate ventilation.[7]

-

Contain the Spill: Use a liquid-absorbent material to contain the spill.[6]

-

Clean Up: Collect the spilled material and place it in a suitable container for disposal.[7]

-

Environmental Precautions: Prevent the chemical from entering drains.[7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

-

Unsuitable Extinguishing Media: No limitations are given for this substance.[6]

-

Specific Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back.[6] Vapors may form explosive mixtures with air.[6]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[7]

The decision-making process for responding to a fire is outlined below.

Decision-making workflow for fire emergencies.

Experimental Protocols

Detailed experimental protocols for toxicological testing of this compound were not found in the publicly available literature. However, standardized OECD guidelines are typically followed for such assessments. For instance, acute oral toxicity would generally be assessed following OECD Guideline 420, while skin irritation would follow OECD Guideline 404. Researchers should consult these and other relevant guidelines when designing studies to evaluate the toxicological properties of this compound.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[6] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[7] Do not discharge to sewer systems.[7]

This guide is intended to provide a comprehensive overview of the health and safety aspects of this compound. It is crucial to always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical and to ensure that all laboratory personnel are trained in its safe use.

References

- 1. This compound [chembk.com]

- 2. Buy this compound | 513-81-5 [smolecule.com]

- 3. Dimethylbutadiene - Wikipedia [en.wikipedia.org]

- 4. 2,3-二甲基-1,3-丁二烯 98%, contains 100 ppm BHT as stabilizer | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound - Career Henan Chemical Co. [coreychem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. dept.harpercollege.edu [dept.harpercollege.edu]

- 9. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols: 2,3-Dimethyl-1,3-butadiene in Diels-Alder Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1] First described by Otto Diels and Kurt Alder in 1928, this reaction's reliability in constructing carbon-carbon bonds with high stereochemical control has made it an indispensable tool in the synthesis of complex molecules, including natural products and pharmaceuticals.

2,3-Dimethyl-1,3-butadiene is an electron-rich conjugated diene. The presence of two electron-donating methyl groups on the diene backbone increases the energy of its highest occupied molecular orbital (HOMO). This electronic property enhances its reactivity towards electron-poor dienophiles, making it a valuable substrate in normal-demand Diels-Alder reactions. Its C2-C3 substitution pattern also forces the diene into the reactive s-cis conformation, further promoting the cycloaddition.[1]

These application notes provide a detailed overview of the reaction mechanism, experimental protocols, and quantitative data for the use of this compound in Diels-Alder reactions.

Reaction Mechanism and Stereoselectivity

The Diels-Alder reaction proceeds through a concerted mechanism, meaning all bond-forming and bond-breaking events occur in a single, cyclic transition state without the formation of any intermediates.[1][2] This pericyclic reaction involves the interaction of the 4 π-electrons of the diene with the 2 π-electrons of the dienophile.[3]

Stereoselectivity: The Endo Rule

The Diels-Alder reaction is highly stereospecific, with the stereochemistry of the reactants being preserved in the product. When a cyclic diene or a dienophile with conjugating substituents is used, two diastereomeric products, endo and exo, can be formed. The endo product, where the substituents on the dienophile are oriented towards the developing diene bridge, is often the major product. This preference, known as the "endo rule," is attributed to favorable secondary orbital interactions between the substituents on the dienophile and the interior of the diene in the transition state.

Experimental Protocols and Data

This protocol details the reaction between this compound and maleic anhydride (B1165640). The reaction is notably exothermic and proceeds readily.[2]

A. Synthesis of this compound (Diene) This diene can be synthesized via the acid-catalyzed dehydration of 2,3-dimethylbutane-2,3-diol (pinacol).[2]

-

Grind 6.0 g of 2,3-dimethylbutane-2,3-diol to a coarse powder.

-

Transfer the powder to a 50-mL round-bottomed flask.

-

In a fume hood, cautiously add 2.0 mL of 48% hydrobromic acid (HBr).

-

Stir the mixture for 15 minutes.

-

Set up a simple distillation apparatus, including a fume trap.

-

Slowly distill the mixture, collecting the distillate that comes over up to 100°C.

-

Transfer the two-phase distillate to a separatory funnel and remove the lower aqueous layer.

-

Wash the organic layer twice with 3-mL portions of water.

-

Dry the organic layer with anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Gravity filter the dried diene into a clean, dry flask. Use immediately.

B. Diels-Alder Reaction

-

Add 1.0 g of maleic anhydride to the flask containing the freshly prepared this compound.[2]

-

Gently warm the flask with your hands to initiate the reaction.

-

An exothermic reaction will commence, with the temperature rising rapidly. Remove your hands as soon as the reaction begins to avoid boiling off the diene.[2]

-

Once the reaction mixture has cooled, add 15 mL of hexanes.

-

Warm the mixture in a hot water bath and stir to dissolve the product, leaving behind any unreacted maleic anhydride.

-

Perform a hot gravity filtration to remove the insoluble residue.

-

Cool the filtrate in an ice bath for 15 minutes to induce crystallization of the product.

-

Isolate the crystals by vacuum filtration, washing them with a small amount (~2 mL) of ice-cold hexanes.

-

Allow the crystals to air dry completely before characterization.

Data Presentation

| Reactant/Product | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) | Limiting Reagent |

| Maleic Anhydride | 98.06 | 1.0 g[2] | 10.2 | Yes |

| This compound | 82.14 | ~1.3 g (from 0.215 mL)[4] | ~15.8 | No |

| Product | Theoretical Yield (g) | Actual Yield (g) | % Yield / Recovery | |

| Adduct | ~1.80 | 0.251 (example)[4] | 91.08% (example)[4] |

Note: Moles of diene are estimated based on typical synthesis yields. The provided yield is an example from a similar scale reaction.[4]

For dienophiles that are less reactive than maleic anhydride (e.g., dimethyl acetylenedicarboxylate), thermal conditions are often required.[5][6]

-

In a round-bottomed flask, dissolve the dienophile (1.0 eq) and this compound (1.2 - 1.5 eq) in a high-boiling solvent such as xylene or toluene.[7][8]

-

Add a magnetic stir bar and attach a reflux condenser.

-

Heat the reaction mixture to reflux (typically 110-140°C) and monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography or recrystallization.

Advanced Considerations: Lewis Acid Catalysis

The rate and selectivity of Diels-Alder reactions can be significantly enhanced by the use of Lewis acids.[9] A Lewis acid (e.g., AlCl₃, BF₃·OEt₂) coordinates to the dienophile, particularly those containing a carbonyl group, lowering the energy of its lowest unoccupied molecular orbital (LUMO).[10][11] This smaller HOMO(diene)-LUMO(dienophile) energy gap accelerates the reaction. Lewis acids can also increase the regioselectivity and stereoselectivity of the cycloaddition.[9][12]

General Protocol Modification for Lewis Acid Catalysis:

-

Dissolve the dienophile in a dry, aprotic solvent (e.g., dichloromethane) in a flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution to a low temperature (e.g., -78°C to 0°C).

-

Slowly add the Lewis acid (typically 0.1 to 1.1 equivalents) and stir for 15-30 minutes.

-

Add the this compound dropwise.

-

Allow the reaction to stir at the low temperature, gradually warming to room temperature while monitoring its progress.

-

Upon completion, quench the reaction by slowly adding a suitable aqueous solution (e.g., saturated NaHCO₃ solution or water).

-

Perform an aqueous workup, dry the organic layer, and purify the product as described previously.

References

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. atc.io [atc.io]

- 3. Diels–Alder Reaction [sigmaaldrich.com]

- 4. brainly.com [brainly.com]

- 5. Solved Week 1: Related to Diels-Alder reaction 1. Calculate | Chegg.com [chegg.com]

- 6. homework.study.com [homework.study.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. youtube.com [youtube.com]

- 9. Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 12. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Diels-Alder Reaction with Maleic Anhydride

For Researchers, Scientists, and Drug Development Professionals